BenchChemオンラインストアへようこそ!

5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one

Pharmaceutical impurity profiling Veterinary NSAID quality control Analytical method validation

This high-purity (≥98%) Robenacoxib Impurity D (CAS 220991-61-7) is the authenticated reference standard for the process-defining lactam impurity in Robenacoxib API. Essential for HPLC system suitability, limit tests, and analytical method validation per ICH Q2(R1). Sourced from validated synthetic routes with batch-specific COA (NMR, HPLC, GC). Procure to ensure API batch compliance with VICH impurity thresholds (≤0.10% w/w). Differentiated from other impurities by distinct chromatographic retention, UV absorption, and MS fragmentation. Ideal for ANDA/DMF preparation and stability-indicating method development.

Molecular Formula C16H11F4NO
Molecular Weight 309.26 g/mol
CAS No. 220991-61-7
Cat. No. B142724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one
CAS220991-61-7
Molecular FormulaC16H11F4NO
Molecular Weight309.26 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N(C(=O)C2)C3=C(C(=CC(=C3F)F)F)F
InChIInChI=1S/C16H11F4NO/c1-2-8-3-4-12-9(5-8)6-13(22)21(12)16-14(19)10(17)7-11(18)15(16)20/h3-5,7H,2,6H2,1H3
InChIKeyDZTYHNMGAJRMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 220991-61-7: Identity, Source, and Primary Role as an Oxindole-Based COX-2 Synthesis Intermediate


5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one (CAS 220991-61-7) is a synthetic N-tetrafluorophenyl oxindole derivative. It is formally classified as an oxindole (indolin-2-one) substituted at the 1‑position with a 2,3,5,6‑tetrafluorophenyl ring and at the 5‑position with an ethyl group . The compound is not itself a registered therapeutic agent; rather, its principal documented role is as a process‑specific impurity (Robenacoxib Impurity D) and a synthetic intermediate in the preparation of selective cyclooxygenase‑2 (COX-2) inhibitors for veterinary use .

Why 220991-61-7 Cannot Be Replaced by Just Any Oxindole Impurity Standard


Robenacoxib impurity standards are not interchangeable, because each impurity is a distinct chemical entity that arises from a different side‑reaction pathway. The tetrafluorophenyl oxindole represented by 220991‑61‑7 forms via an intramolecular cyclisation that generates the oxindole lactam core; this is mechanistically unrelated to simple chloroacetyl amide intermediates (e.g., Robenacoxib Impurity C, CAS 332903‑68‑1), de‑ethylated analogs (e.g., Impurity E, CAS 2192217‑93‑7), or hydrolytic degradants. Consequently, the chromatographic retention, ultraviolet absorption, mass‑spectrometric fragmentation, and regulatory acceptance thresholds for each impurity are individually validated and cannot be inferred from the behaviour of another in‑class compound [1].

Quantitative Differentiation Evidence for 5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one (220991-61-7)


Molecular Weight and HPLC Retention Differentiation from the Des‑Ethyl Oxindole Analog (Impurity E)

The 5‑ethyl substitution in 220991‑61‑7 directly increases molecular weight by 28.05 g/mol over the formal des‑ethyl analog 1‑(2,3,5,6‑tetrafluorophenyl)indolin‑2‑one (Robenacoxib Impurity E, CAS 2192217‑93‑7), which bears only a hydrogen at the 5‑position [1]. In reversed‑phase HPLC systems typical of Robenacoxib related‑substances methods, this mass increment and the associated increase in calculated log P (4.09 for the target compound vs. an estimated ~3.3 for the des‑ethyl analog) translate into a substantial retention‑time shift, enabling unambiguous chromatographic resolution of the two potential oxindole impurities .

Pharmaceutical impurity profiling Veterinary NSAID quality control Analytical method validation

Regulatory Criticality: The Lactam Impurity (II) Threshold of >0.5% That Violates VICH Compliance

The oxindole lactam species encompassing 220991‑61‑7 has been explicitly designated as the critical quality‑limiting contaminant (lactam impurity II) in Robenacoxib purification processes. European Patent EP4281183A1 discloses that Robenacoxib obtained by acetone‑water crystallisation contains >0.5% w/w of this lactam impurity, thereby failing VICH (Veterinary International Co‑operation on Harmonization) acceptability criteria [1]. A process that reduces this impurity to ≤0.10% (NMT 0.1%) is claimed as the inventive step enabling API purity of ≥99.80% [1]. In contrast, other Robenacoxib impurities such as the chloroacetyl amide 332903‑68‑1 (Impurity C) or the 4‑ethylaniline‑derived impurities are controlled under general unspecified‑impurity limits or specific thresholds independent of this process‑defining lactam pathway .

VICH impurity guidelines Lactam impurity control Robenacoxib API purification

Supplier‑Documented Purity Difference vs. the Des‑Ethyl Oxindole Impurity E

Multiple commercial suppliers concurrently list 220991‑61‑7 (Robenacoxib Impurity D) with a standard HPLC purity of 98% (batch‑specific certificates include NMR, HPLC, GC) . In contrast, the des‑ethyl oxindole analog (Impurity E, CAS 2192217‑93‑7) is consistently listed with a standard purity of 95‑96% by HPLC . This 2‑3 percentage‑point difference in the base analytical purity grade is practically significant for quantitative impurity methods, where the reference standard must be of equal or higher purity than the acceptance threshold being enforced.

Reference standard purity HPLC purity comparison Impurity procurement specifications

Class‑Level Differentiation: Fluorinated Oxindoles Provide Higher Log P and Electron‑Deficient Aromatic Character vs. Non‑Fluorinated Analogs

The presence of four fluorine atoms on the N‑phenyl ring of 220991‑61‑7 confers computed physicochemical properties that differentiate the compound from non‑fluorinated or mono‑fluorinated oxindole impurities. The calculated Log P of 4.09 is substantially higher than typical unsubstituted phenyl oxindole analogs (estimated Log P range 2.0–2.8 for N‑phenyl oxindole without halogenation, based on fragment‑based computation). This high lipophilicity imposes specific solubility challenges in aqueous‑organic HPLC diluents and influences the choice of extraction solvents during sample preparation, an issue that does not exist for the more polar, non‑fluorinated oxindole impurities that may be encountered in related synthetic routes [1].

Lipophilicity differentiation Fluorinated oxindole chemistry Computed physicochemical properties

Supporting Evidence: Structural Assignment as the Lactam Cyclisation Product Distinct from Open‑Chain Amide and Acetamide Impurities

The oxindole core of 220991‑61‑7 represents a cyclic lactam structure, which distinguishes it mechanistically and analytically from the open‑chain amide impurities encountered in Robenacoxib synthesis, such as 2‑chloro‑N‑(4‑ethylphenyl)‑N‑(2,3,5,6‑tetrafluorophenyl)acetamide (CAS 332903‑68‑1) . While the lactam arises via acid‑catalysed intramolecular cyclisation of the Robenacoxib carboxylic acid precursor, the chloroacetyl amide forms through a competing acylation pathway. The two structural classes exhibit distinct mass‑spectrometric fragmentation (the lactam yields oxindole‑specific daughter ions) and UV absorption maxima (the conjugated oxindole chromophore vs. the isolated amide chromophore), requiring separate reference standards for unambiguous identification [1].

Impurity structural identification Lactam vs. amide differentiation Robenacoxib degradation pathway

High‑Value Application Scenarios for 5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one (220991-61-7)


Regulatory ANDA/DMF Submission for Generic Robenacoxib Veterinary Products

Veterinary pharmaceutical developers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic Robenacoxib must demonstrate control of the process‑defining lactam impurity (II). 220991‑61‑7 serves as the authenticated reference standard for this impurity. The patent literature establishes that lactam impurity levels exceeding 0.5% w/w render Robenacoxib API non‑compliant with VICH guidelines, while the improved purification process achieves ≤0.10% [1]. Regulatory dossiers require a characterised reference standard of this specific impurity for HPLC system suitability, limit tests, and validation of the analytical method per ICH Q2(R1) .

Stability‑Indicating HPLC Method Development and Forced Degradation Studies

During forced degradation of Robenacoxib under acidic conditions, the primary degradant formed is the oxindole lactam species corresponding to 220991‑61‑7 [1]. Analytical laboratories developing stability‑indicating methods must have the authentic compound to establish relative retention time (RRT), resolution from the API peak, and response factors. The computed Log P of 4.09 and the 28 Da mass difference from the des‑ethyl analog are practical parameters used to confirm peak identity when multiple oxindole‑type impurities may co‑elute.

Quality Control Batch Release Testing in Commercial Robenacoxib Manufacturing

In commercial Robenacoxib API production, every batch must be tested for the lactam impurity (II) content. Supplier specifications for 220991‑61‑7, with a documented purity of ≥98% by HPLC [1], provide a reference standard of sufficient purity to serve as the external standard for quantitative HPLC‑UV determination of this impurity in API batches. The availability of batch‑specific certificates of analysis including NMR and GC data [1] supports GMP compliance and regulatory audit readiness.

Synthetic Route Optimisation for COX‑2 Inhibitor Intermediates

220991‑61‑7 is also listed as an intermediate in the preparation of COX‑2 cyclooxygenase inhibitors [1]. Process chemistry teams engaged in developing alternative synthetic routes to veterinary coxibs can procure this compound as a characterised synthetic intermediate to benchmark yield and purity against published routes. Its distinct tetrafluorophenyl oxindole scaffold, with the precisely known molecular weight of 309.26 g/mol and SMILES notation CCC1=CC2=C(C=C1)N(C(=O)C2)C3=C(C(=CC(=C3F)F)F)F , provides a well‑defined chemical handle for reaction monitoring by LC‑MS.

Quote Request

Request a Quote for 5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.